2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

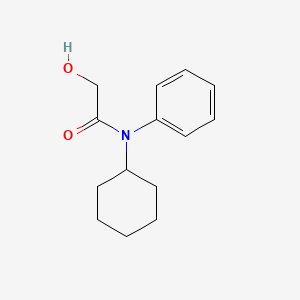

The compound “2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a complex organic molecule. It contains a nicotinic acid moiety, which is a form of vitamin B3, and a 3,4-dimethoxyphenethyl group, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups including an amide, a thioether, and an aromatic ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide and thioether groups could potentially undergo various reactions such as hydrolysis, oxidation, and substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and carboxylic acid groups could influence its solubility in water .

科学的研究の応用

Chemical Synthesis and Derivatives

The chemical structure of 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid indicates its potential as a precursor for synthesizing various heterocyclic compounds. Research has demonstrated that nicotinic acid esters can be converted into thieno[2, 3-b]pyridines and pyrido[3′, 2′: 4, 5]thieno[3, 2-d]pyrimidine derivatives through reactions with α-halo-reagents and subsequent cyclization processes. These derivatives have shown relevance in pharmaceutical development due to their structural complexity and biological activity (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Industrial Production and Green Chemistry

Nicotinic acid is essential for human and animal nutrition, and its industrial production is crucial for various applications. A recent study emphasized the necessity of developing eco-friendly methods to produce nicotinic acid, focusing on minimizing environmental impact. This research is pivotal for green chemistry, presenting alternatives for the synthesis of nicotinic acid from commercially available raw materials, thus potentially impacting the production strategies of its derivatives, including this compound (Lisicki, Nowak, & Orlińska, 2022).

Pharmacological Properties

Studies have shown that derivatives of nicotinic acid, including thionicotinic acid analogs, exhibit significant pharmacological properties such as vasorelaxation and antioxidation. These findings suggest the therapeutic potential of this compound and its derivatives in cardiovascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Bio-renewable Catalysts

The development of bio-renewable catalysts from nicotinic acid derivatives showcases an innovative approach to green chemistry. Nicotinium methane sulfonate, derived from nicotinic acid, acts as an efficient and recyclable catalyst for the synthesis of 2-amino-3-cyano pyridines, highlighting the versatility of nicotinic acid derivatives in catalysis and synthesis. This research paves the way for the utilization of this compound in sustainable chemical processes (Tamaddon & Azadi, 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-27-14-6-5-12(10-15(14)28-2)7-9-22-17(23)11-16(19(22)24)29-18-13(20(25)26)4-3-8-21-18/h3-6,8,10,16H,7,9,11H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLZSKWYTPMQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2610755.png)

![6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2610757.png)

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2610760.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2610763.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610764.png)

![5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2610769.png)

![N'-cyclohexyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2610770.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2610772.png)

![3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2610774.png)

![tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2610776.png)

![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)

![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)